2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a unique structure combining a bicyclopropyl group with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of alkyl iodides and cyclopropyl Grignard reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may leverage large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, cyclopropyl derivatives, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely attributed to the strain in the bicyclopropyl group, which makes it highly reactive towards nucleophiles and electrophiles . The dioxaborolane moiety also plays a crucial role in its reactivity, particularly in boron-mediated reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclopropenyl: Another compound featuring a bicyclic structure, but with different reactivity and stability profiles.
Cyclopropylboronic acid: Shares the boron moiety but lacks the bicyclopropyl group, leading to different chemical properties and applications.
Uniqueness
2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a highly strained bicyclopropyl group and a reactive dioxaborolane moiety. This combination imparts the compound with distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1236076-70-2 |
---|---|
Molecular Formula |
C12H21BO2 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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